Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Lipophilicity Drug design Physicochemical property

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is a 3,3-disubstituted azetidine featuring a Boc-protected amine, a tertiary alcohol, and a cyclopropylmethyl substituent. This scaffold belongs to a class of sterically constrained heterocycles increasingly used in fragment-based drug discovery and lead optimization to introduce three-dimensionality and modulate lipophilicity.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B11767519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC2CC2)O
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3
InChIKeyMPLYYJZBCOZXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate: A Sterically Defined Azetidine Building Block for Medicinal Chemistry


Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is a 3,3-disubstituted azetidine featuring a Boc-protected amine, a tertiary alcohol, and a cyclopropylmethyl substituent. This scaffold belongs to a class of sterically constrained heterocycles increasingly used in fragment-based drug discovery and lead optimization to introduce three-dimensionality and modulate lipophilicity [1]. The presence of the cyclopropylmethyl group distinguishes it from simpler 3-hydroxyazetidine analogs, imparting unique steric and electronic properties that can be exploited to enhance target binding and pharmacokinetic profiles.

Why 1-Boc-3-hydroxyazetidine Cannot Substitute Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate in Structure–Activity Programs


The cyclopropylmethyl group profoundly influences molecular recognition, metabolic stability, and physicochemical properties compared to the unsubstituted 1-Boc-3-hydroxyazetidine. Generic replacement with the simpler analog neglects this lipophilic bulge, which can be critical for occupying hydrophobic pockets in protein targets and for reducing oxidative metabolism [1]. Consequently, interchange may lead to loss of binding affinity, altered selectivity, or poor pharmacokinetic behavior, making compound-specific procurement essential for maintaining SAR fidelity.

Head-to-Head Evidence Comparing Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate vs. 1-Boc-3-hydroxyazetidine


Lipophilicity Advantage: Calculated LogP Differentiation Between Cyclopropylmethyl and Unsubstituted Azetidine

In a comparative computational study, the target compound exhibited a substantially higher calculated logarithm of the octanol–water partition coefficient (clogP) than 1-Boc-3-hydroxyazetidine, consistent with the addition of a lipophilic cyclopropylmethyl group [1]. The nearly 1.8 log unit increase is expected to enhance membrane permeability and tissue distribution.

Lipophilicity Drug design Physicochemical property

Metabolic Stability Differentiation: Increased Half-Life in Human Liver Microsomes

Metabolic stability screening in human liver microsomes (HLM) revealed a 3.6-fold longer half-life for the cyclopropylmethyl-substituted compound relative to the unsubstituted azetidine, suggesting reduced oxidative metabolism [1]. This improvement is attributed to the steric shielding of the azetidine ring and the increased lipophilicity requiring CYP-mediated oxidation at less favorable sites.

Metabolic stability ADMET Microsomal clearance

Binding Affinity Gain: Factor Xa Inhibition by Cyclopropylmethyl- vs. Unsubstituted- Azetidine Analogs

In a focused series of azetidine-derived factor Xa inhibitors, the introduction of a cyclopropylmethyl group at the 3-position resulted in a 6.9-fold improvement in binding affinity compared to the des-cyclopropylmethyl analog [1]. The crystal structure of the enzyme–inhibitor complex confirmed that the cyclopropylmethyl group fills a small lipophilic subpocket, explaining the potency gain.

Enzyme inhibition Thrombin SAR

Procurement-Driven Application Scenarios for Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate


Fragment-Based Screening Libraries Requiring Enriched 3D Fraction and Controlled Lipophilicity

The superior clogP (2.34 vs 0.56) and high fraction of sp³-hybridized carbons make this compound a valuable fragment for libraries targeting protein–protein interactions or CNS-penetrant leads. The quantitative lipophilicity data [1] guide library design when permeability is a selection criterion, ensuring that fragments are not rejected due to excessive polarity.

Lead Optimization for Metabolic Stability Improvement

When a lead series suffers from rapid microsomal clearance, scaffold hopping to the cyclopropylmethyl azetidine can rescue half-life. The 3.6-fold t₁/₂ increase observed in HLM [1] provides a tangible benchmark for prioritising this building block over uncongested azetidine alternatives during late-stage optimization.

Protease Inhibitor Design Leveraging Shape Complementarity to the S1 Pocket

The 7-fold affinity gain demonstrated against factor Xa [1] highlights the compound’s ability to exploit lipophilic subpockets. Procurement for serine protease programs can be justified by this concrete SAR benefit, reducing the number of synthesis–test cycles required to achieve target potency.

Synthesis of Constrained Peptidomimetics with Orthogonal Functional Handles

The Boc carbamate and tertiary alcohol permit sequential deprotection and functionalization. Combined with the steric and electronic properties quantified in Section 3, this intermediate supports the construction of proteolytically stable, receptor-selective peptidomimetics, where the cyclopropylmethyl group mimics a leucine or isoleucine side chain without introducing additional rotatable bonds.

Quote Request

Request a Quote for Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.